2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a sulfonyl indole core with a nitrobenzyl substituent and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Nitrobenzylation: The sulfonylated indole is reacted with 4-nitrobenzyl bromide in the presence of a base to introduce the nitrobenzyl group.
Pyrrolidinyl Ethanone Addition: Finally, the compound is reacted with pyrrolidine and an appropriate acylating agent to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for sulfonylation and nitrobenzylation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The sulfonyl group can undergo reduction to a thiol using agents like lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride.
Major Products
From Oxidation: 2-(3-((4-aminobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone.
From Reduction: 2-(3-((4-mercaptobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone.
From Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be used in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
Given its structural features, this compound might be explored for its potential as a pharmaceutical agent. It could be investigated for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The nitrobenzyl group could participate in electron transfer reactions, while the sulfonyl group might interact with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the nitro group, potentially altering its reactivity and biological activity.
2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: The methyl group instead of the nitro group could result in different electronic properties and reactivity.
2-(3-((4-Chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: The chloro substituent might confer different steric and electronic effects.
Uniqueness
The presence of the nitro group in 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone makes it unique compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s overall electronic properties, potentially enhancing its biological activity or reactivity in synthetic applications.
Properties
IUPAC Name |
2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(22-11-3-4-12-22)14-23-13-20(18-5-1-2-6-19(18)23)30(28,29)15-16-7-9-17(10-8-16)24(26)27/h1-2,5-10,13H,3-4,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNQOSPXVSJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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